molecular formula C15H10Cl2O4 B6410714 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261940-02-6

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6410714
CAS RN: 1261940-02-6
M. Wt: 325.1 g/mol
InChI Key: JDQWRGYBNHBAEM-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, is a compound of interest in the field of organic chemistry. It is a white crystalline solid with a melting point of 119-120°C, and is soluble in methanol, ethanol, and acetone. It is a versatile compound with many applications in a variety of scientific research areas.

Scientific Research Applications

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, has a variety of scientific research applications. It has been used in the synthesis of various organic molecules, such as heterocyclic compounds, and in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers and in the production of catalysts. Additionally, it has been used in the synthesis of peptides and proteins.

Mechanism of Action

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, acts as a nucleophile in organic reactions, and can be used to form carbon-carbon bonds. It can also be used to form carbon-heteroatom bonds, such as carbon-oxygen and carbon-nitrogen bonds. Additionally, it can be used to form carbon-sulfur bonds.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, and has been used in the synthesis of various antibiotics. Additionally, it has been studied for its potential anti-cancer and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, in laboratory experiments has many advantages. It is relatively easy to synthesize, and can be easily scaled up to larger amounts. Additionally, it is a versatile compound with many applications in a variety of scientific research areas. However, there are some limitations to its use in laboratory experiments. It is a hazardous compound and should be handled with extreme caution. Additionally, it is a relatively expensive compound, and may not be suitable for all experiments.

Future Directions

There are many potential future directions for 2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%. It could be used in the synthesis of more complex organic molecules, such as polymers, peptides, and proteins. Additionally, it could be used in the development of more effective antibiotics, and in the development of more effective anti-cancer and anti-inflammatory drugs. Furthermore, it could be used in the synthesis of new catalysts, and in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%, can be synthesized by the reaction of 2-chlorobenzoic acid and 5-methoxycarbonylphenol in the presence of a base such as potassium carbonate. This reaction produces the desired product in high yields, and can be easily scaled up to larger amounts.

properties

IUPAC Name

2-chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-21-15(20)9-3-5-12(16)10(7-9)8-2-4-13(17)11(6-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQWRGYBNHBAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691985
Record name 2',4-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1261940-02-6
Record name 2',4-Dichloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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